molecular formula C13H18O3 B2849373 2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid CAS No. 857351-97-4

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2849373
CAS No.: 857351-97-4
M. Wt: 222.284
InChI Key: KOCDVPPXDKOJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H18O3. It is also known by its IUPAC name, 2-(3-isopropylphenoxy)-2-methylpropanoic acid . This compound is characterized by its phenoxy group attached to a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid is typically synthesized through the esterification reaction between phenol and 2-methylpropanoic acid. The reaction is catalyzed by an acid such as sulfuric acid or formic acid to facilitate the esterification process . The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored and controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific structural features, including the isopropyl group on the phenoxy ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-2-(3-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)10-6-5-7-11(8-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCDVPPXDKOJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.